TG 100801

Übersicht

Beschreibung

TG-100801 is a topically applied kinase inhibitor designed for the treatment of macular degeneration and other back-of-the-eye diseases such as diabetic macular edema and proliferative diabetic retinopathy . It is a prodrug that converts to its active form, TG-100572, upon penetration into the eye . This compound targets vascular endothelial growth factor receptors and additional kinase targets associated with inflammation, edema, and angiogenesis .

Wissenschaftliche Forschungsanwendungen

TG-100801 wurde ausgiebig auf sein Potenzial zur Behandlung der altersbedingten Makuladegeneration, des diabetischen Makulaödems und der proliferativen diabetischen Retinopathie untersucht . In präklinischen Modellen zeigte es Wirksamkeit bei der Reduzierung von vaskulärem endothelialen Wachstumsfaktor-vermitteltem retinalen Leckage und choroidaler Neovaskularisation . Darüber hinaus wurde TG-100801 auf seine entzündungshemmenden Eigenschaften untersucht, da es entzündungsbedingte Prozesse wie die durch Endotoxine induzierte Freisetzung von Stickstoffmonoxid hemmt .

5. Wirkmechanismus

TG-100801 ist der erste topisch angewendete, multitarget-spezifische vaskuläre endotheliale Wachstumsfaktor-Rezeptor- und Src-Kinase-Inhibitor, der in klinische Studien vorangeschritten ist . Nach topischer Anwendung dringt TG-100801 in das Auge ein und wird in TG-100572 umgewandelt . TG-100572 induziert Apoptose in proliferierenden Endothelzellen, die für die Neovaskularisation verantwortlich sind, und hemmt entzündungsbedingte Prozesse . Zu den molekularen Zielstrukturen gehören die Rezeptoren des vaskulären endothelialen Wachstumsfaktors 1, 2 und 3 .

Wirkmechanismus

Target of Action

TG 100801 primarily targets vascular endothelial growth factor receptors (VEGFRs) and Src kinases . These targets play crucial roles in cellular processes such as angiogenesis, inflammation, and edema, which are pathological hallmarks of diseases like age-related macular degeneration (AMD), diabetic macular edema, and proliferative diabetic retinopathy .

Mode of Action

This compound acts as a multitargeted inhibitor of VEGFRs and Src kinases . It suppresses VEGF-mediated leakage and reduces choroidal neovascularization, a key process in AMD . The compound is converted into its active form, TG100572, as it penetrates the eye, inducing apoptosis in proliferating endothelial cells responsible for neovascularization and inhibiting inflammatory-mediated processes .

Biochemical Pathways

The inhibition of VEGFRs and Src kinases by this compound impacts several biochemical pathways. It reduces VEGF-mediated retinal leakage and choroidal neovascularization, key processes in the pathogenesis of AMD . Additionally, it inhibits inflammatory-mediated processes, as measured by endotoxin-induced nitric oxide release in vitro .

Pharmacokinetics

This compound is a prodrug that is converted into its active form, TG100572, as it penetrates the eye . It exhibits excellent ocular pharmacokinetics and poor systemic circulation . A concentration of 23.4 µM (C max) of TG 100572 is reached in 30 min (T max)=0.5 h) in the choroid and the sclera .

Result of Action

The result of this compound’s action is the suppression of VEGF-mediated leakage and the reduction of choroidal neovascularization . This leads to the inhibition of the pathological hallmarks of AMD and other back-of-the-eye diseases . In cell-based assays, this compound has been shown to induce apoptosis in proliferating endothelial cells responsible for neovascularization .

Action Environment

This compound is administered noninvasively as an eye drop . This method of delivery offers superior efficacy due to its broader mechanism of action and greater patient convenience . It may also reduce or eliminate safety risks associated with repeated injection into the human eye .

Vorbereitungsmethoden

TG-100801 is synthesized by derivatizing the phenol moiety in TG-100572 to produce an ester . This modification strikes an optimal balance between stability (both physical and chemical) and hydrolysis rate . The industrial production method involves the esterification of TG-100572, followed by purification to achieve the desired purity level .

Analyse Chemischer Reaktionen

TG-100801 unterliegt einer De-Esterifizierung, um TG-100572 zu erzeugen . Diese Reaktion wird durch Esterasen erleichtert, die in Säugetiergeweben reichlich vorhanden sind . Die wichtigste Reaktion, die dabei abläuft, ist die Hydrolyse, bei der die Esterbindung gespalten wird, um das aktive Medikament freizusetzen. Das Hauptprodukt, das aus dieser Reaktion entsteht, ist TG-100572 .

Vergleich Mit ähnlichen Verbindungen

TG-100801 ist aufgrund seiner doppelten Inhibition von vaskulären endothelialen Wachstumsfaktor-Rezeptoren und Src-Kinase-Familien einzigartig . Ähnliche Verbindungen umfassen:

TG-100572: Die aktive Form von TG-100801, die direkt Rezeptor-Tyrosinkinasen und Src-Kinasen hemmt.

Altiratinib: Ein neuartiger Inhibitor, der auf c-MET, TIE-2 und vaskuläre endotheliale Wachstumsfaktor-Rezeptoren abzielt.

JNJ-38158471: Ein hochspezifischer Inhibitor des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2.

TG-100801 zeichnet sich durch seine topische Anwendung und Umwandlung in eine aktive Form im Auge aus, was eine gezielte Behandlung mit minimaler systemischer Exposition ermöglicht .

Biologische Aktivität

TG 100801 is a novel, topically applied multi-targeted kinase inhibitor primarily developed for the treatment of ocular diseases such as age-related macular degeneration (AMD) and diabetic macular edema. It functions as a prodrug, converting into its active form, TG 100572, upon administration. This compound has shown promising results in preclinical studies by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in the pathogenesis of various ocular conditions characterized by neovascularization and inflammation.

This compound targets multiple kinases, including VEGF receptors and Src family kinases, which play significant roles in angiogenesis and vascular permeability. By inhibiting these pathways, this compound effectively reduces retinal leakage and neovascularization associated with ocular diseases.

Key Mechanisms:

- VEGF Inhibition : Suppresses VEGF-mediated retinal leakage.

- Src Kinase Inhibition : Reduces inflammatory responses and neovascularization.

- Induction of Apoptosis : Promotes cell death in proliferating endothelial cells contributing to neovascularization.

Preclinical Studies

Several studies have evaluated the biological activity of this compound in animal models, demonstrating its efficacy and safety profile.

Table 1: Summary of Preclinical Findings

Case Studies

A Phase 1 safety study assessed the tolerability and safety of this compound eye drops in patients with AMD. Results indicated that the drug was well-tolerated with minimal side effects, supporting its potential for clinical use.

Notable Case Study Outcomes:

- Patient Tolerability : High tolerability in patients receiving topical administration.

- Efficacy Indicators : Improvement in visual acuity and reduction in retinal edema noted in treated patients.

Research Findings

Further investigations into this compound's biological activity revealed its potential to alter cellular signaling pathways involved in inflammation and angiogenesis. The compound demonstrated significant reductions in nitric oxide release from endotoxin-stimulated cells, indicating its role in mitigating inflammatory responses.

Table 2: In Vitro Activity

Eigenschaften

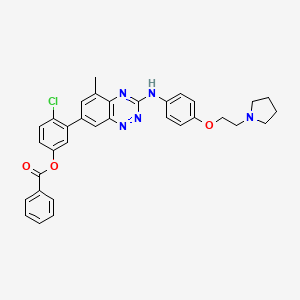

IUPAC Name |

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGXJHWTVBGOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235791 | |

| Record name | TG 100801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

TG100801 is the first topically applied, multitargeted vascular endothelial growth factor receptor (VEGFR)/Src kinase inhibitor to advance into the clinic. TG100801 significantly reduced VEGF mediated retinal leakage and choroidal neovascularization in relevant pre-clinical models of macular degeneration. In cell based assays, following topical instillation, TG100572, the active drug produced by conversion of TG100801 as it penetrates the eye, was shown to induce apoptosis in proliferating endothelial cells responsible for neovasculariztion and to inhibit inflammatory-mediated processes as measured by endotoxin-induced nitric oxide release in vitro. | |

| Record name | TG-100801 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

867331-82-6 | |

| Record name | TG 100801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867331826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TG-100801 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TG 100801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TG-100801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZO7A0J9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.